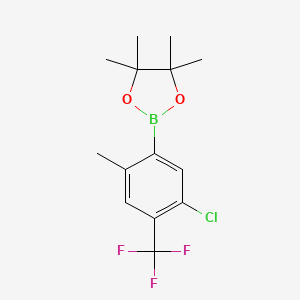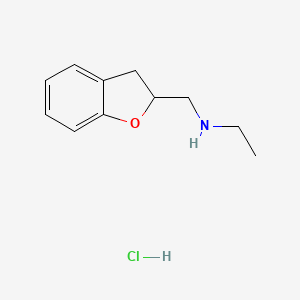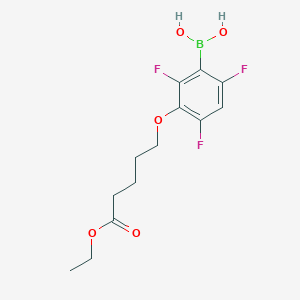
(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C13H19BO4. The InChI string and SMILES representation provide a detailed description of the molecule’s structure.Chemical Reactions Analysis
This compound could potentially be used as a building block in Suzuki-Miyaura Coupling, a Nobel Prize-winning reaction that is a powerful tool for creating carbon-carbon bonds which are essential for building complex molecules like pharmaceuticals. It could also be involved in Bioorthogonal Click Chemistry, a field that focuses on chemical reactions that can occur inside living systems without interfering with natural biological processes.Physical And Chemical Properties Analysis
The molecular weight of this compound is 250.1 g/mol. It has a predicted boiling point of 413.3±55.0 °C and a predicted density of 1.11±0.1 g/cm3 . The compound is predicted to have a pKa value of 8.59±0.10 .Wissenschaftliche Forschungsanwendungen
Boronic Acid in Organometallic Chemistry
- Catalytic and Stoichiometric Reagent Uses: Tris(pentafluorophenyl)borane, a related boron Lewis acid, has been employed in catalytic hydrometallation reactions, alkylations, and aldol-type reactions, showcasing the utility of boronic acids in organic and organometallic chemistry (Erker, 2005).
Boronic Acid in Catalysis
Aza-Michael Additions Catalysis
A study demonstrated the use of boronic acid in catalyzing highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, thus enabling the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Electrophilic and Nucleophilic Activation
Boronic acids can form reversible covalent bonds with hydroxy groups, allowing for both electrophilic and nucleophilic modes of activation in various organic reactions. This concept, known as boronic acid catalysis (BAC), has been explored for the formation of amides from amines and other reactions (Hall, 2019).
Material Science Applications
Flame Retardant Finishing of Cotton Fabric
A study used boric acid and nitrogen-containing compounds to finish cotton fabric, resulting in enhanced flame retardancy due to the synergistic effects of boron and nitrogen (Xie, Gao, & Zhang, 2013).
Polymerization in Presence of Boronic Anhydride
The preparation of poly(2-oxy-6-naphthoyl) and copolymers was achieved through direct polymerization in the presence of boronic anhydrides, influencing morphology and molecular weight (Kihara, Yamazaki, & Kimura, 2011).
Sensing and Other Applications
- Selective Fluorescent Chemosensors: Boronic acids, due to their interactions with diols and Lewis bases, have been utilized as selective fluorescent chemosensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(5-ethoxy-5-oxopentoxy)-2,4,6-trifluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O5/c1-2-21-10(18)5-3-4-6-22-13-9(16)7-8(15)11(12(13)17)14(19)20/h7,19-20H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPKPMGAODMUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674607 | |
| Record name | {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid | |
CAS RN |
1150114-31-0 | |
| Record name | Pentanoic acid, 5-(3-borono-2,4,6-trifluorophenoxy)-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



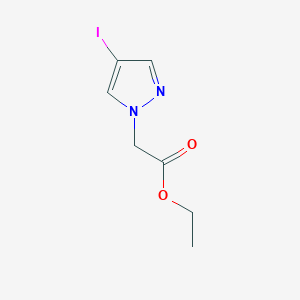
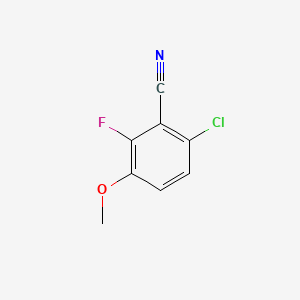


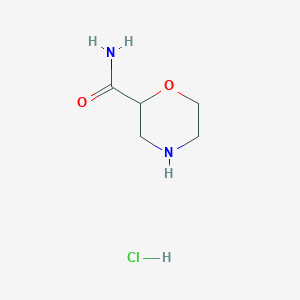
![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)

